molecular formula C15H12Cl2O B13468023 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one

1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one

Cat. No.: B13468023
M. Wt: 279.2 g/mol
InChI Key: OMGINLSJHBYPOM-UHFFFAOYSA-N
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Description

1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl core substituted with two chlorine atoms and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves the following steps:

    Friedel-Crafts Acylation: The biphenyl core is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the propanone group onto the biphenyl ring.

    Chlorination: The biphenyl compound is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atoms at the desired positions on the biphenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Biphenyl derivatives with various functional groups.

Scientific Research Applications

1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

    1-{4’,5-Dichloro-[1,1’-biphenyl]-2-yl}propan-1-one: Similar structure but with different substitution pattern on the biphenyl ring.

    1-{4’,5-Dichloro-[1,1’-biphenyl]-4-yl}propan-1-one: Another isomer with chlorine atoms at different positions.

Uniqueness: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other biphenyl derivatives.

Properties

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2 g/mol

IUPAC Name

1-[3-chloro-5-(4-chlorophenyl)phenyl]propan-1-one

InChI

InChI=1S/C15H12Cl2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3

InChI Key

OMGINLSJHBYPOM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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